molecular formula C22H23N3O2 B4430901 1-(2-ethoxy-1-naphthoyl)-4-(2-pyridinyl)piperazine

1-(2-ethoxy-1-naphthoyl)-4-(2-pyridinyl)piperazine

Cat. No. B4430901
M. Wt: 361.4 g/mol
InChI Key: RRIYTUDAJMUQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-ethoxy-1-naphthoyl)-4-(2-pyridinyl)piperazine, commonly known as ENPP, is a synthetic compound that belongs to the family of naphthoylindole derivatives. ENPP is a potent agonist of the cannabinoid receptor CB1 and CB2, which are predominantly expressed in the central nervous system and immune cells, respectively. The compound has gained significant attention in the scientific community due to its potential applications in the field of pharmacology and drug discovery.

Mechanism of Action

ENPP exerts its pharmacological effects by binding to the CB1 and CB2 receptors, which are G-protein-coupled receptors. The compound binds to the receptors in a manner similar to that of the endogenous cannabinoid ligands, anandamide, and 2-arachidonoylglycerol. The binding of ENPP to the receptors activates various intracellular signaling pathways, leading to the modulation of neurotransmitter release and immune cell function.
Biochemical and physiological effects:
ENPP has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. ENPP has also been shown to modulate the function of immune cells, leading to the suppression of inflammation and the promotion of immune tolerance.

Advantages and Limitations for Lab Experiments

ENPP has several advantages for use in laboratory experiments. The compound is highly potent and exhibits a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the pharmacology of these receptors. ENPP is also relatively stable and can be easily synthesized in large quantities. However, the compound has some limitations, including its potential toxicity and the lack of selectivity for the CB1 and CB2 receptors.

Future Directions

ENPP has several potential future directions for research. The compound has shown promising results in preclinical studies for the treatment of various neurological disorders, and further studies are needed to evaluate its safety and efficacy in clinical trials. ENPP also has potential applications in the field of cancer research, where it has been shown to exhibit potent anti-cancer properties. Further studies are needed to evaluate the potential of ENPP as a therapeutic agent for the treatment of various types of cancer. Additionally, ENPP can be used as a tool for studying the role of the endocannabinoid system in various physiological and pathological conditions.

Scientific Research Applications

ENPP has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to exhibit potent analgesic, anti-inflammatory, and anti-cancer properties. ENPP has also been studied for its potential use as a therapeutic agent for the treatment of various neurological disorders such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(2-ethoxynaphthalen-1-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-2-27-19-11-10-17-7-3-4-8-18(17)21(19)22(26)25-15-13-24(14-16-25)20-9-5-6-12-23-20/h3-12H,2,13-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIYTUDAJMUQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-ethoxy-1-naphthoyl)-4-(2-pyridinyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-ethoxy-1-naphthoyl)-4-(2-pyridinyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(2-ethoxy-1-naphthoyl)-4-(2-pyridinyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(2-ethoxy-1-naphthoyl)-4-(2-pyridinyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(2-ethoxy-1-naphthoyl)-4-(2-pyridinyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(2-ethoxy-1-naphthoyl)-4-(2-pyridinyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.